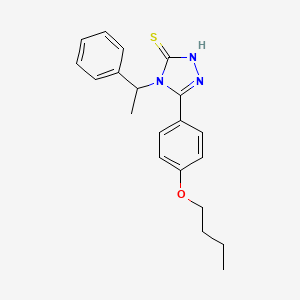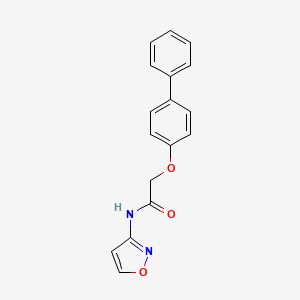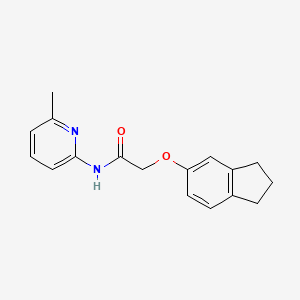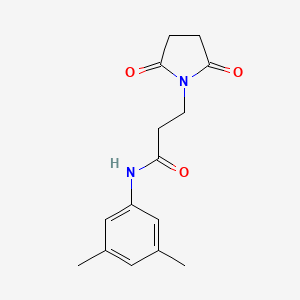![molecular formula C18H26ClN3O2 B4654143 N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide](/img/structure/B4654143.png)
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide
描述
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
作用机制
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 exerts its biological effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and regulates the expression of genes involved in cell proliferation, apoptosis, and immune response.
This compound 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB-mediated gene expression and downstream biological effects.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for the investigation of the role of this pathway in various biological processes. However, one limitation of using this compound 11-7082 is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082, including:
1. Development of novel drugs based on the structure of this compound 11-7082 for the treatment of cancer, inflammatory disorders, and viral infections.
2. Investigation of the potential side effects of this compound 11-7082 in preclinical and clinical studies.
3. Identification of new targets and pathways regulated by this compound 11-7082, which may provide insights into the mechanisms of its biological effects.
4. Development of more specific and potent inhibitors of the NF-κB pathway for the treatment of various diseases.
Conclusion
In conclusion, this compound 11-7082 is a promising compound with potential therapeutic applications in cancer, inflammatory disorders, and viral infections. Its mechanism of action through the inhibition of the NF-κB pathway has been extensively studied, and its biochemical and physiological effects have been demonstrated in various experimental models. Further research is needed to fully understand the therapeutic potential and limitations of this compound 11-7082 in clinical settings.
科学研究应用
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation. Inhibition of this pathway has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammatory disorders, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In viral infections, this compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and influenza A virus.
属性
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-5-17(23)22-10-8-21(9-11-22)16-7-6-14(19)12-15(16)20-18(24)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVYGKKVCPONGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)

![4-bromo-3-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4654074.png)

![1-({4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B4654087.png)


![3-allyl-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654125.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4654132.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4654149.png)

![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4654153.png)